3-Nitro-4-piperidin-1-ylbenzonitrile
CAS No.: 32117-03-6
Cat. No.: VC5115698
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32117-03-6 |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.255 |
| IUPAC Name | 3-nitro-4-piperidin-1-ylbenzonitrile |
| Standard InChI | InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
| Standard InChI Key | NVYLIFFJNJWOSE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Nitro-4-piperidin-1-ylbenzonitrile consists of a benzene ring substituted with:
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A nitro group (-NO₂) at the 3-position
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A piperidin-1-yl group (C₅H₁₀N) at the 4-position
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A cyano group (-CN) at the 1-position
The piperidine ring adopts a chair conformation, minimizing steric interactions with adjacent substituents .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 231.25 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 402.0 ± 40.0 °C (760 mmHg) |
| Flash Point | 196.9 ± 27.3 °C |
| Vapour Pressure | 0.0 ± 0.9 mmHg (25°C) |
| LogP (Octanol-Water) | 3.57 |
The compound's high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .
Synthesis and Production
Nucleophilic Aromatic Substitution
A plausible synthesis route involves reacting 4-fluoro-3-nitrobenzonitrile with piperidine in acetonitrile under reflux conditions :
Reaction Scheme:
Critical Parameters:
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Temperature: 80–120°C
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Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF)
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Base: Potassium carbonate or triethylamine to scavenge HF
Purification and Yield Optimization
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Recrystallization: Ethyl acetate/hexane mixtures achieve >95% purity
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Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4)
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Yield: Reported yields for analogous reactions reach 78–99% under optimized conditions
Reactivity and Functional Group Transformations
Nitro Group Reductions
The nitro group undergoes catalytic hydrogenation to form 3-amino-4-piperidin-1-ylbenzonitrile:
This amine derivative serves as a precursor for heterocyclic drug candidates .
Nitrile Group Reactivity
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Hydrolysis: Forms the corresponding benzamide or benzoic acid under acidic/basic conditions
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Cycloadditions: Participates in [2+3] cycloadditions with azides to form tetrazoles
Comparative Analysis with Structural Analogs
vs. 5-Nitro-2-piperidin-1-ylbenzonitrile
| Property | 3-Nitro-4-piperidin-1-ylbenzonitrile | 5-Nitro-2-piperidin-1-ylbenzonitrile |
|---|---|---|
| Substitution Pattern | meta-nitro, para-piperidine | para-nitro, ortho-piperidine |
| Boiling Point | 402°C | 398°C (estimated) |
| LogP | 3.57 | 3.42 |
The meta-substitution in 3-nitro derivatives enhances thermal stability compared to ortho-substituted analogs .
vs. 3-Nitro-4-piperidin-1-yl-phenylamine
Replacing the nitrile group with an amine (-NH₂):
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Solubility: Phenylamine derivative exhibits higher aqueous solubility (LogP = 2.1 vs. 3.57)
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Reactivity: Amine group enables diazotization and coupling reactions absent in nitrile analogs
Research Directions and Applications
Pharmaceutical Intermediates
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Antimicrobial Agents: Nitro groups enhance bacterial membrane penetration
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Kinase Inhibitors: Piperidine moieties improve target binding affinity
Materials Science
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Coordination Polymers: Nitrile groups act as ligands for transition metals
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Energetic Materials: Nitro/piperidine combinations modify detonation velocities
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